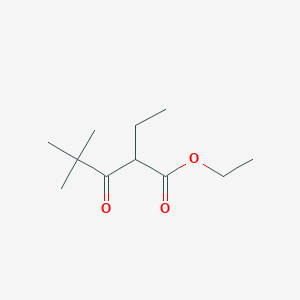![molecular formula C10H13NO2 B13583185 3-[2-(Aminomethyl)phenyl]propanoic acid CAS No. 61336-51-4](/img/structure/B13583185.png)
3-[2-(Aminomethyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Aminomethyl)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring an aminomethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Aminomethyl)phenyl]propanoic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with propanoic acid under specific conditions. The reaction is catalyzed by palladium and proceeds through a Suzuki coupling reaction . The reaction conditions include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Aminomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-[2-(Aminomethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[2-(Aminomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylpropanoic acid: Similar structure but lacks the aminomethyl group.
3-Amino-2-methylpropanoic acid: Contains an amino group but differs in the position and substitution pattern.
2-Amino-3-phenylpropanoic acid: Similar backbone but different functional group arrangement.
Uniqueness
3-[2-(Aminomethyl)phenyl]propanoic acid is unique due to the presence of both the aminomethyl group and the propanoic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61336-51-4 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-[2-(aminomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-7,11H2,(H,12,13) |
Clé InChI |
KVGVNXNMVXJECI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


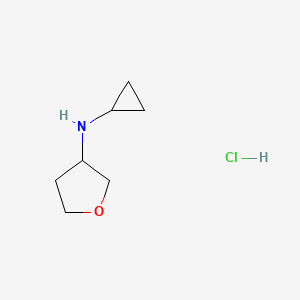
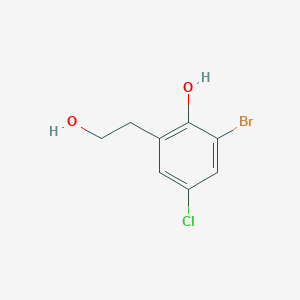
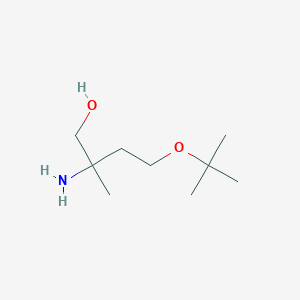
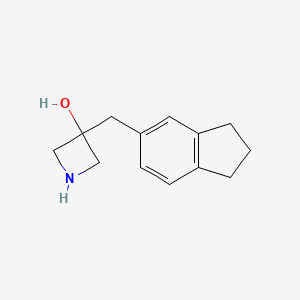
![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
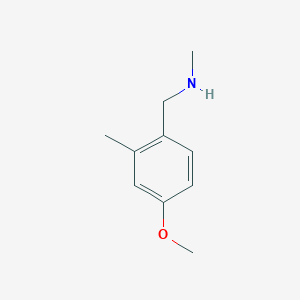
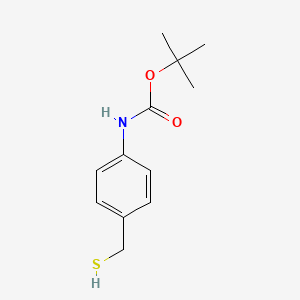
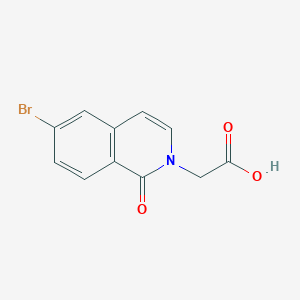
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
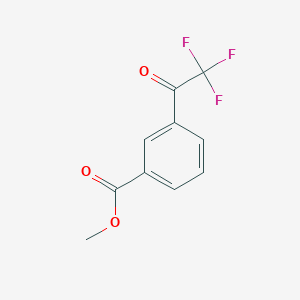
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
